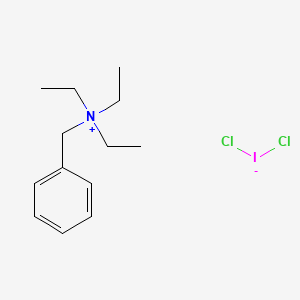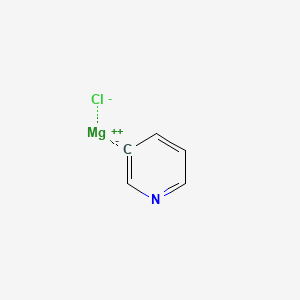
Benzyltriethylammonium dichloroiodate
Übersicht
Beschreibung
Benzyltriethylammonium dichloroiodate is an organic compound with the molecular formula C13H22Cl2IN. It is a quaternary ammonium salt that contains both chlorine and iodine atoms. This compound is known for its use in various chemical reactions, particularly in oxidation processes.
Wirkmechanismus
Target of Action
Benzyltriethylammonium dichloroiodate (BTDA) is an organic ammonium compound . Its primary targets are organic substrates, particularly those containing aniline groups . The compound’s role is to facilitate the iodination of these substrates, a crucial step in many organic synthesis reactions .
Mode of Action
BTDA interacts with its targets through a process of iodination . It acts as an iodinating reagent, promoting the addition of iodine to the organic substrate . This interaction results in the formation of monoiodinated products, such as monoiodinated anilines .
Biochemical Pathways
The biochemical pathways affected by BTDA primarily involve the iodination of organic substrates . The downstream effects of this process include the formation of iodinated products, which can be further used in various organic synthesis reactions.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability when used in these solvents.
Result of Action
The molecular and cellular effects of BTDA’s action primarily involve the iodination of organic substrates . This results in the formation of iodinated products, which can be crucial intermediates in various organic synthesis reactions.
Action Environment
The action of BTDA can be influenced by environmental factors. For instance, it is sensitive to light and hygroscopic , suggesting that it should be stored in a cool, dark, and dry environment to maintain its stability and efficacy . Furthermore, its iodination reactions are reported to occur under solvent-free conditions, indicating that the absence of a solvent can enhance its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyltriethylammonium dichloroiodate can be synthesized through the reaction of benzyltriethylammonium chloride with iodine monochloride. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzyltriethylammonium chloride is reacted with iodine monochloride under controlled conditions. The reaction mixture is then subjected to filtration and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyltriethylammonium dichloroiodate primarily undergoes oxidation reactions. It acts as an oxidizing agent in various organic transformations.
Common Reagents and Conditions
Oxidation Reactions: this compound is used in the oxidation of alcohols to aldehydes or ketones. Common reagents include alcohol substrates and solvents like dichloromethane.
Substitution Reactions: It can also participate in halogenation reactions where it introduces iodine into organic molecules.
Major Products Formed
Oxidation: The major products formed are aldehydes or ketones, depending on the starting alcohol.
Halogenation: The major products are iodinated organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Benzyltriethylammonium dichloroiodate is widely used as an oxidizing agent in organic synthesis. It is particularly useful in the selective oxidation of alcohols to aldehydes and ketones.
Biology
In biological research, this compound is used in the synthesis of various biologically active molecules
Medicine
This compound is used in the synthesis of pharmaceutical intermediates. Its ability to selectively oxidize and iodinate organic molecules makes it valuable in the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacturing of certain polymers and resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyltrimethylammonium dichloroiodate
- Benzyltriethylammonium tribromide
- Benzyltrimethylammonium tribromide
Uniqueness
Benzyltriethylammonium dichloroiodate is unique due to its specific combination of benzyl, triethylammonium, and dichloroiodate groups. This combination provides it with distinct reactivity and selectivity in oxidation and halogenation reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice in certain synthetic applications.
Eigenschaften
InChI |
InChI=1S/C13H22N.Cl2I/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;1-3-2/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJLVNRHHVRJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.Cl[I-]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)






